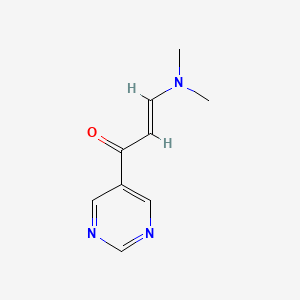
3-(Dimethylamino)-1-(pyrimidin-5-yl)prop-2-en-1-one
Vue d'ensemble
Description
3-(Dimethylamino)-1-(pyrimidin-5-yl)prop-2-en-1-one is a synthetic compound that belongs to the class of pyrimidine derivatives. It is also known as DMAPP and is widely used in scientific research. DMAPP has gained attention due to its potential pharmacological properties and has been studied for its various applications in the field of medicine and biology.
Mécanisme D'action
The mechanism of action of DMAPP is not fully understood. However, it has been suggested that DMAPP may act by inhibiting the activity of certain enzymes involved in cellular signaling pathways. DMAPP has been shown to inhibit the activity of protein kinase C and phospholipase D, which are involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
DMAPP has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species and to increase the activity of antioxidant enzymes. DMAPP has also been found to reduce the levels of pro-inflammatory cytokines and to increase the levels of anti-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
DMAPP has several advantages as a research tool. It is a stable compound that can be easily synthesized and purified. DMAPP is also relatively non-toxic and can be used at low concentrations. However, DMAPP has some limitations as a research tool. It is not very water-soluble and can be difficult to dissolve in some solvents. DMAPP can also be subject to degradation over time, which can affect its activity.
Orientations Futures
There are several future directions for research on DMAPP. One area of interest is the development of DMAPP analogs with improved pharmacological properties. Another area of interest is the investigation of the mechanism of action of DMAPP and its effects on cellular signaling pathways. Additionally, further studies are needed to explore the potential therapeutic applications of DMAPP in various diseases, including cancer and neurodegenerative diseases.
Conclusion:
In conclusion, DMAPP is a synthetic compound that has gained attention due to its potential pharmacological properties. DMAPP has been studied for its various applications in scientific research, including anti-inflammatory, anti-cancer, and neuroprotective effects. DMAPP has several advantages as a research tool, but also has some limitations. Future research on DMAPP is needed to explore its potential therapeutic applications and to develop DMAPP analogs with improved pharmacological properties.
Applications De Recherche Scientifique
DMAPP has been studied for its various applications in scientific research. It has been found to possess anti-inflammatory, anti-cancer, and anti-oxidant properties. DMAPP has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to have neuroprotective effects in animal models of neurodegenerative diseases.
Propriétés
IUPAC Name |
(E)-3-(dimethylamino)-1-pyrimidin-5-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-12(2)4-3-9(13)8-5-10-7-11-6-8/h3-7H,1-2H3/b4-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNNGOBBGXHJRBH-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CN=CN=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CN=CN=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dimethylamino)-1-(pyrimidin-5-yl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



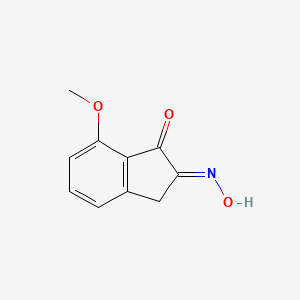
![2-{[Bis(methylamino)methylidene]amino}acetic acid](/img/structure/B3276327.png)


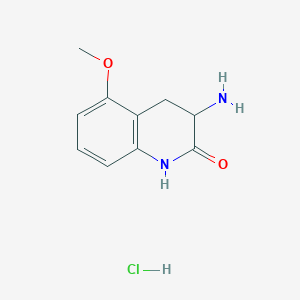
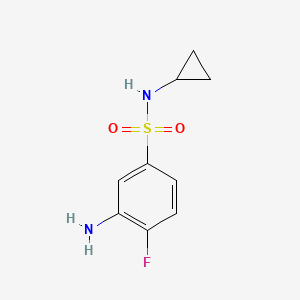

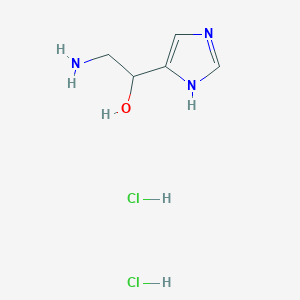
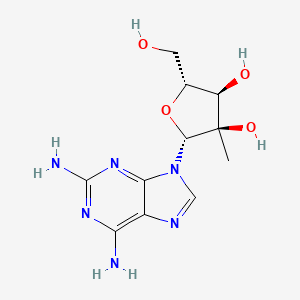
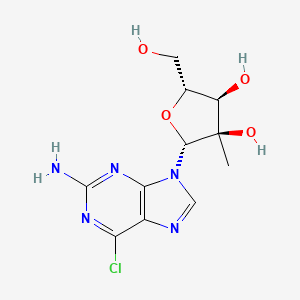
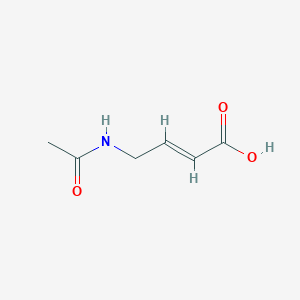

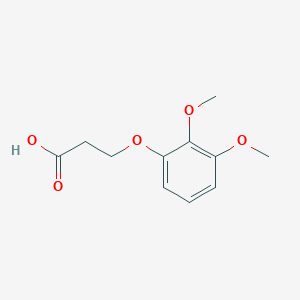
![4H-pyrido[1,2-a]pyrimidin-4-one, 6-methyl-2-phenyl-](/img/structure/B3276407.png)